tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate
Overview
Description
“tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate” is a compound with a molecular weight of 213.28 . It is also known as Oxeutica.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-8(7-9)4-5-13/h5,8-9H,4,6-7H2,1-3H3,(H,12,14) .The refractive index n20/D is 1.455 (lit.) . The density is predicted to be 1.035±0.06 g/cm3 .
Scientific Research Applications
Cyclizative Atmospheric CO2 Fixation
A study by Takeda et al. (2012) highlights the use of unsaturated amines, including compounds similar to tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate, in cyclizative atmospheric CO2 fixation. This process efficiently leads to cyclic carbamates bearing an iodomethyl group, utilizing tert-butyl hypoiodite (t-BuOI) under mild conditions. This application is significant in the context of carbon capture and utilization strategies to mitigate climate change impacts by converting CO2 into valuable chemical products Takeda, Okumura, Tone, Sasaki, Minakata, 2012.
Synthesis of Protected β-d-2-deoxyribosylamine Analogues
Ober et al. (2004) demonstrated the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound confirms its utility in synthesizing analogues that are vital in the development of antiviral and anticancer nucleosides Ober, Marsch, Harms, Carell, 2004.
Synthesis of Factor Xa Inhibitors
Wang et al. (2017) described an efficient route for the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. This compound serves as a key intermediate for synthesizing factor Xa inhibitors, illustrating its importance in developing anticoagulant medications Wang, Ma, Reddy, Hu, 2017.
Strong Blue Emissive Nanofibers
Sun et al. (2015) synthesized new benzothizole modified carbazole derivatives, including a tert-butyl moiety, for generating strong blue emissive nanofibers. These nanofibers, constructed from tert-butyl carbazole derivatives, demonstrate potential as fluorescent sensory materials for detecting volatile acid vapors, showcasing an application in chemical sensing and environmental monitoring Sun, Xue, Sun, Gong, Wang, Lu, 2015.
Properties
IUPAC Name |
tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-8(7-9)4-5-13/h5,8-9H,4,6-7H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPJTIFKZYJWDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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